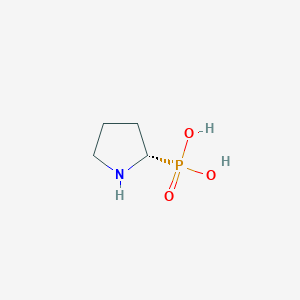
(S)-Pyrrolidin-2-ylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyrrolidine-2beta-yl)phosphonic acid: is a compound characterized by the presence of a pyrrolidine ring attached to a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One of the most common methods involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis.
Direct Methods: These methods use phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond.
Industrial Production Methods: Industrial production methods for (Pyrrolidine-2beta-yl)phosphonic acid are not widely documented, but they likely involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in substitution reactions, such as the Michaelis-Arbuzov reaction, where phosphonic esters are prepared.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), molecular iodine.
Substitution: Alkyl halides, phosphites, and palladium catalysts.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Phosphonate esters.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The pyrrolidine ring is a versatile scaffold in drug discovery, and its combination with the phosphonic acid group can lead to the development of novel therapeutics.
Industry:
Separation Processes: Phosphonic acids are used in separation processes due to their metal-binding properties.
Mécanisme D'action
The mechanism of action of (Pyrrolidine-2beta-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzyme active sites and inhibit their activity . This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Phosphoric Acid Derivatives: Compounds like phosphoric acid (R-O-P(O)(OH)2) share similar structural features but differ in their chemical properties and applications.
Phosphinic Acid Derivatives: Compounds like phosphinic acid (R-P(H)(O)(OH)) also share structural similarities but have different reactivity and uses.
Uniqueness: (Pyrrolidine-2beta-yl)phosphonic acid is unique due to the presence of the pyrrolidine ring, which provides additional steric and electronic properties that can enhance its reactivity and binding affinity in various applications .
Propriétés
Numéro CAS |
98049-01-5 |
|---|---|
Formule moléculaire |
C4H10NO3P |
Poids moléculaire |
151.10 g/mol |
Nom IUPAC |
[(2S)-pyrrolidin-2-yl]phosphonic acid |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8)/t4-/m0/s1 |
Clé InChI |
BTURSMUPRYMLJE-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@@H](NC1)P(=O)(O)O |
SMILES canonique |
C1CC(NC1)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


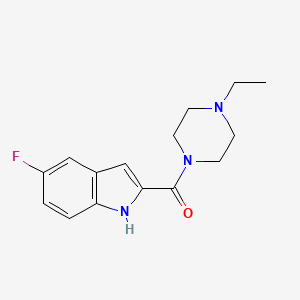
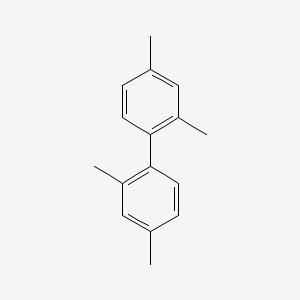

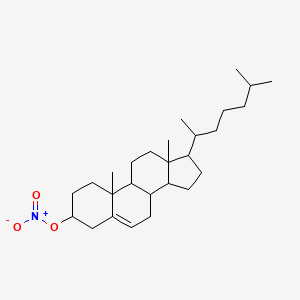
![1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B14152862.png)
![2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14152863.png)
![1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate](/img/structure/B14152866.png)
![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)
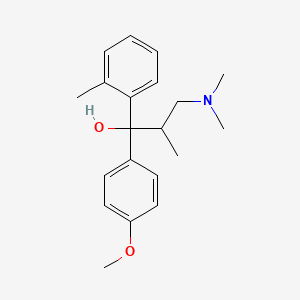
![3-{[(E)-{3-[(3,3-dimethylpiperidin-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-2-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152876.png)
![[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid](/img/structure/B14152888.png)
![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)

![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
